The biosynthesis of 11beta-13,14-Dihydro-15-Keto Prostaglandin F2alpha occurs through enzymatic reactions. Specifically, it is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha. The enzyme responsible for this reduction is prostaglandin Δ13-reductase, which acts after the action of 15-hydroxyprostaglandin dehydrogenase in the metabolic sequence .
The compound is synthesized from Prostaglandin D2 in biological systems, specifically in the liver and kidney homogenates of guinea pigs. It plays a pivotal role in understanding the metabolic pathways involving prostaglandins and their derivatives, making it crucial for both biological and medical research applications .
The synthesis of 11beta-13, 14-Dihydro-15-Keto Prostaglandin F2alpha can be achieved through enzymatic metabolism. The primary method involves:
The reactions typically require controlled conditions such as temperature and pH to optimize enzyme activity. The exact parameters may vary based on the source of homogenate used.
11beta-13, 14-Dihydro-15-Keto Prostaglandin F2alpha can undergo various chemical reactions including:
The specific products formed during these reactions depend on the reagents used and reaction conditions. For example:
The mechanism of action for 11beta-13, 14-Dihydro-15-Keto Prostaglandin F2alpha primarily involves its interaction with enzymes in the metabolic pathway:
This compound affects cellular functions by modulating enzyme activities and altering gene expression patterns, which can lead to significant physiological effects .
11beta-13, 14-Dihydro-15-Keto Prostaglandin F2alpha has several applications across various fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: